N-(2-methylquinolin-4-yl)-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
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Overview
Description
“N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Piperazine Derivative: The piperazine ring can be synthesized separately and then coupled with the quinoline core through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the quinoline and piperazine derivatives with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted quinoline and piperazine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, it may serve as a probe to study the interactions of quinoline derivatives with biological targets.
Medicine
Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, antimalarial, and anticancer activities. This compound may be investigated for similar medicinal properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The piperazine ring may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Piperaquine: A bisquinoline antimalarial drug.
Uniqueness
“N-(2-methylquinolin-4-yl)-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide” is unique due to the presence of both quinoline and piperazine moieties, which may confer distinct biological activities and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-19-18-23(21-10-5-6-11-22(21)27-19)28-25(32)24(31)26-12-7-13-29-14-16-30(17-15-29)20-8-3-2-4-9-20/h2-6,8-11,18H,7,12-17H2,1H3,(H,26,31)(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNIWHRDAJJGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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